Formamide, N-(chloromethyl)-N-methyl-
Description
Properties
CAS No. |
78357-38-7 |
|---|---|
Molecular Formula |
C3H6ClNO |
Molecular Weight |
107.54 g/mol |
IUPAC Name |
N-(chloromethyl)-N-methylformamide |
InChI |
InChI=1S/C3H6ClNO/c1-5(2-4)3-6/h3H,2H2,1H3 |
InChI Key |
SFOPHQUYNPBUPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-(chloromethyl)-N-methyl- can be synthesized through several methods. One common approach involves the reaction of formamide with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(chloromethyl)-N-methyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(chloromethyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted formamides with various functional groups.
Oxidation Reactions: The major products include aldehydes and carboxylic acids.
Reduction Reactions: The major products are primary amines.
Scientific Research Applications
Formamide, N-(chloromethyl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Formamide, N-(chloromethyl)-N-methyl- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | Substituents on N-Atom | Key Functional Groups | CAS Number |
|---|---|---|---|
| Formamide, N-(chloromethyl)-N-methyl- | -CH2Cl, -CH3 | Chloromethyl, Methyl | - |
| N,N-Dimethylformamide (DMF) | -CH3, -CH3 | Methyl | 68-12-2 |
| Formamide, N,N-diethyl- | -CH2CH3, -CH2CH3 | Ethyl | 617-84-5 |
| Formamide, N-(4-chlorophenyl)-N-methyl- | -C6H4Cl (para), -CH3 | Chlorophenyl, Methyl | 26772-93-0 |
| N-(Chloromethyl)benzamide | -CH2Cl, -C6H5 (benzamide) | Chloromethyl, Benzamide | - |
Key Observations:
- Chlorine Position : The chloromethyl group in the target compound contrasts with the chlorophenyl group in CAS 26772-93-0, resulting in distinct electronic and steric effects. The chloromethyl group enhances electrophilicity at the adjacent carbon, favoring alkylation reactions, while the chlorophenyl group contributes to resonance stabilization .
- Reactivity: Compared to DMF (a non-halogenated solvent), the presence of the chloromethyl group increases the compound’s reactivity in nucleophilic substitutions, akin to N-(chloromethyl)benzamide .
Physical and Thermodynamic Properties
Limited data are available for the target compound, but comparisons can be inferred:
- Boiling Point : DMF (153°C) and N,N-diethylformamide (177°C) have lower boiling points than chlorinated analogues due to reduced polarity. The target compound’s chloromethyl group may elevate its boiling point.
- Solubility : Chlorine’s electronegativity likely enhances solubility in polar aprotic solvents (e.g., acetone, DMF), similar to N-(chloromethyl)benzamide .
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